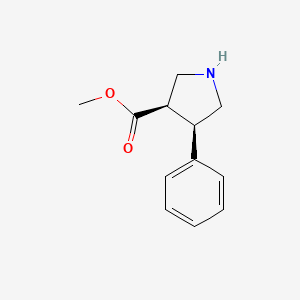
cis-Methyl 4-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Methyl 4-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of cis-Methyl 4-phenylpyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the [3+2] dipolar cycloaddition of azomethine ylides and vinyl ketones . This reaction proceeds smoothly under mild conditions, affording moderate to high yields of the desired product .
In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and confirming the structure of the final product .
Chemical Reactions Analysis
cis-Methyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions of the pyrrolidine ring, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-Methyl 4-phenylpyrrolidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . It has been investigated for its potential use in the treatment of various diseases due to its ability to interact with specific biological targets .
Mechanism of Action
The mechanism of action of cis-Methyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways in the body. The pyrrolidine ring in the compound contributes to its biological activity by allowing efficient exploration of the pharmacophore space and enhancing the stereochemistry of the molecule . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
cis-Methyl 4-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as methyl 4-acetyl-2-methyl-5-phenylpyrrolidine-2-carboxylate . These compounds share a similar pyrrolidine core structure but differ in their substituents, leading to variations in their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents and stereochemistry, which contribute to its distinct biological profile .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it an important molecule for research and development in chemistry, biology, and medicine. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into its unique properties and potential therapeutic uses.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 |
InChI Key |
RHZYPIMJMZIAGF-QWRGUYRKSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















